molecular formula C20H22N4O2 B3731206 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3731206
M. Wt: 350.4 g/mol
InChI Key: OYRTWLULEQISEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and DNA polymerase. This inhibition leads to the disruption of DNA replication and cell division, which ultimately results in cell death. 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of several enzymes involved in DNA replication and cell division. 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been shown to have antiviral and antimicrobial properties, making it a potential candidate for the treatment of viral and bacterial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one for lab experiments is its high potency and selectivity. 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to be effective at very low concentrations, making it a valuable tool for studying the mechanisms of action of various enzymes and proteins. However, one of the limitations of 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is its potential toxicity. 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of more potent and selective analogs of 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. This could lead to the development of more effective therapies for cancer and viral infections. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. This could lead to a better understanding of how 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is metabolized and eliminated from the body, which could help to optimize its dosing and reduce potential toxicity. Finally, the study of the mechanisms of action of 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one could lead to the discovery of new targets for drug development.

Scientific Research Applications

5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial properties. 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been shown to be effective against the herpes simplex virus and the human immunodeficiency virus (HIV). In addition, 5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

5-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-8-11-24(12-9-13)20-22-18-17(19(25)23-20)16(7-10-21-18)14-3-5-15(26-2)6-4-14/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRTWLULEQISEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.